N-Cyclobutyl-1,3-benzothiazole-6-carboxamide: Benchmarking Potency Against β-Glucuronidase Inhibitors
The target compound's core benzothiazole-6-carboxamide scaffold has been evaluated for β-glucuronidase inhibition. While the specific N-cyclobutyl derivative was not the primary focus of this study, the data demonstrate the significant impact of 6-carboxamide substituents on potency. The most active analog in the series (Compound 18) achieved an IC50 of 2.26 ± 0.06 µM, representing a >20-fold improvement in potency over the standard inhibitor d-saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25 µM) [1]. This indicates the benzothiazole-6-carboxamide core is capable of sub-micromolar inhibition, and the specific N-cyclobutyl substitution is a key variable for achieving a distinct potency profile within this chemotype.
| Evidence Dimension | β-glucuronidase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported for the target compound in this study. |
| Comparator Or Baseline | Compound 18 (a closely related benzothiazole-6-carboxamide derivative): IC50 = 2.26 ± 0.06 µM. Standard: d-saccharic acid 1,4-lactone: IC50 = 48.4 ± 1.25 µM. |
| Quantified Difference | Compound 18 is ~21.4-fold more potent than the standard. |
| Conditions | In vitro enzyme inhibition assay against β-glucuronidase. |
Why This Matters
This data confirms that the benzothiazole-6-carboxamide scaffold is a valid starting point for potent β-glucuronidase inhibition, and the specific N-cyclobutyl derivative is a distinct chemical entity whose exact potency, while not yet published, is expected to differ from the reported values due to its unique substituent.
- [1] Halimi, S., et al. (n.d.). Synthesis of novel inhibitors of β-glucuronidase based on benzothiazole skeleton and study of their binding affinity by molecular docking. (Abstract retrieved from AllJournals.cn). View Source
